molecular formula C10H16N2O8 B1591317 Ethylenediaminetetraacetic-d12 acid CAS No. 203806-08-0

Ethylenediaminetetraacetic-d12 acid

Cat. No. B1591317
M. Wt: 304.32 g/mol
InChI Key: KCXVZYZYPLLWCC-LBTWDOQPSA-N
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Description

Ethylenediaminetetraacetic acid (EDTA) is an organic compound that is widely used in the laboratory for a variety of applications. It is a chelating agent, meaning it can bind to metal ions and form complexes that can be used for a variety of purposes. EDTA is a white, crystalline solid that is soluble in water and has a wide range of uses in the laboratory, including in the synthesis of organic compounds, in the purification of proteins, and in the analysis of biochemical reactions. EDTA is also used in a variety of industrial applications, such as in the production of detergents, in the preservation of food, and in the treatment of water.

Scientific Research Applications

Application 1: Phytoremediation

  • Summary of the Application : Ethylenediaminetetraacetic acid is increasingly used to improve heavy metal mobility and bioavailability in soil for phytoremediation . It’s used to determine the effects of ethylenediaminetetraacetic acid on some soil physicochemical and biological parameters .
  • Methods of Application : Field-based ethylenediaminetetraacetic acid-, nitrogen–phosphorus–potassium fertilizer-, and combination of ethylenediaminetetraacetic acid and nitrogen–phosphorus–potassium fertilizer-assisted phytoremediation were used .

Application 2: Extraction of Psoralen from Fig Leaves

  • Summary of the Application : Ethylenediaminetetraacetic acid disodium was used as a catalyst to convert psoralenoside (PO) to psoralen (PSO) for increasing the extraction yield of PSO .
  • Methods of Application : An efficient continuous system for synchronous transformation and extraction of PSO from fig leaves applying microwave-assisted EDTA disodium (MAE-EDTA) was developed .
  • Results or Outcomes : Under the optimal condition, the yield of PSO reached 27.24 mg·g −1. Compared with microwave-assisted ethanol extraction (MAE) and reflux extraction (RE), the yield of PSO by MAE-EDTA is 2.03-fold higher than RE and 1.70-fold higher than MAE .

Application 3: Textiles and Paper Industry

  • Summary of the Application : In the textile industry, Ethylenediaminetetraacetic acid is used to sequester (bind or confine) metal ions in aqueous solution. It prevents metal ion impurities from modifying colors of dyed products .
  • Methods of Application : The exact methods of application can vary, but generally, Ethylenediaminetetraacetic acid is added during the dyeing process to bind with metal ions present in the solution .
  • Results or Outcomes : The use of Ethylenediaminetetraacetic acid in the textile industry helps in maintaining the color integrity of dyed products by preventing metal ion impurities from altering the colors .

Application 4: Antioxidant Activity Improvement

  • Summary of the Application : Ethylenediaminetetraacetic acid is used to improve the antioxidant activity, ROS, and contents of total free amino acid, anthocyanin, flavonoids, and ascorbic acid, even under Pb stress .
  • Methods of Application : The exact methods of application can vary, but generally, Ethylenediaminetetraacetic acid is applied to plants under stress conditions to improve their antioxidant activity .
  • Results or Outcomes : The application of Ethylenediaminetetraacetic acid has shown positive variations in the antioxidant activity, ROS, and contents of total free amino acid, anthocyanin, flavonoids, and ascorbic acid, even under Pb stress .

Application 5: Laboratory Applications

  • Summary of the Application : In the laboratory, Ethylenediaminetetraacetic acid is widely used for scavenging metal ions . It is commonly used to deactivate metal-dependent enzymes, either as an assay for their reactivity or to suppress damage to DNA, proteins, and polysaccharides .
  • Methods of Application : The exact methods of application can vary, but generally, Ethylenediaminetetraacetic acid is added during the experimental process to bind with metal ions present in the solution .
  • Results or Outcomes : The use of Ethylenediaminetetraacetic acid in laboratory applications helps in maintaining the integrity of biological molecules by preventing metal ion impurities from causing damage .

Application 6: Dissolving Fe- and Ca-containing Scale

  • Summary of the Application : Ethylenediaminetetraacetic acid is used to dissolve Fe- and Ca-containing scale as well as to deliver iron ions under conditions where its oxides are insoluble .
  • Methods of Application : The exact methods of application can vary, but generally, Ethylenediaminetetraacetic acid is added during the industrial process to bind with metal ions present in the solution .
  • Results or Outcomes : The use of Ethylenediaminetetraacetic acid in industrial applications helps in maintaining the efficiency of industrial processes by preventing the formation of metal ion impurities .

properties

IUPAC Name

2-[[2-[bis[carboxy(dideuterio)methyl]amino]-1,1,2,2-tetradeuterioethyl]-[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVZYZYPLLWCC-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)N(C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O)C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583949
Record name 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediaminetetraacetic-d12 acid

CAS RN

203806-08-0
Record name 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203806-08-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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